molecular formula C14H27N3O3S B4427329 1-ethyl-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine

1-ethyl-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine

Cat. No. B4427329
M. Wt: 317.45 g/mol
InChI Key: WEOAFGCTMYUXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine, also known as EPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is soluble in water and organic solvents. EPP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The exact mechanism of action of 1-ethyl-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This compound has been shown to bind to various receptors in the brain, including the D2, 5-HT1A, and α2-adrenergic receptors, leading to the modulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to an increase in mood and motivation. This compound has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, leading to a reduction in stress and anxiety.

Advantages and Limitations for Lab Experiments

1-ethyl-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and purify, making it an ideal compound for drug discovery studies. However, this compound also has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-ethyl-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine. One area of interest is the development of novel drugs based on this compound for the treatment of various neurological and psychiatric disorders. Another area of interest is the investigation of the potential role of this compound in the regulation of the HPA axis and its implications for stress-related disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other neurotransmitter systems.

Scientific Research Applications

1-ethyl-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. This compound has been used as a lead compound for the development of novel drugs targeting various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and anxiety.

properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(1-ethylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3S/c1-3-15-9-11-16(12-10-15)14(18)13-5-7-17(8-6-13)21(19,20)4-2/h13H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOAFGCTMYUXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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